Heptyl chloroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptyl chloroacetate, also known as chloroacetic acid heptyl ester, is an organic compound with the molecular formula C₉H₁₇ClO₂. It is an ester formed from heptanol and chloroacetic acid. This compound is used in various chemical processes and has applications in different scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Heptyl chloroacetate can be synthesized through the esterification of heptanol with chloroacetic acid. The reaction typically involves heating the reactants in the presence of a mineral acid catalyst, such as sulfuric acid, to facilitate the formation of the ester and water .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous processes where heptanol and chloroacetic acid are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from other by-products and unreacted starting materials .
Analyse Chemischer Reaktionen
Types of Reactions: Heptyl chloroacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in this compound can be replaced by nucleophiles such as hydroxide ions, leading to the formation of heptyl glycolate.
Hydrolysis: In the presence of water and a base, this compound can hydrolyze to produce heptanol and chloroacetic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically under reflux conditions.
Hydrolysis: This reaction can be carried out using aqueous sodium hydroxide or other basic solutions.
Major Products:
Nucleophilic Substitution: Heptyl glycolate
Hydrolysis: Heptanol and chloroacetic acid
Wissenschaftliche Forschungsanwendungen
Heptyl chloroacetate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of heptyl chloroacetate primarily involves its reactivity as an ester. In biochemical contexts, it can act as a substrate for esterases, enzymes that hydrolyze esters into their corresponding alcohols and acids. The molecular targets and pathways involved depend on the specific biological system and the presence of esterases .
Vergleich Mit ähnlichen Verbindungen
Ethyl Chloroacetate: Similar in structure but with an ethyl group instead of a heptyl group.
Methyl Chloroacetate: Contains a methyl group instead of a heptyl group.
Butyl Chloroacetate: Contains a butyl group instead of a heptyl group.
Uniqueness: Heptyl chloroacetate is unique due to its longer carbon chain, which can influence its physical properties, such as boiling point and solubility, compared to shorter-chain esters. This makes it suitable for specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
34589-22-5 |
---|---|
Molekularformel |
C9H17ClO2 |
Molekulargewicht |
192.68 g/mol |
IUPAC-Name |
heptyl 2-chloroacetate |
InChI |
InChI=1S/C9H17ClO2/c1-2-3-4-5-6-7-12-9(11)8-10/h2-8H2,1H3 |
InChI-Schlüssel |
JUFPTDUONWPUBM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCOC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.